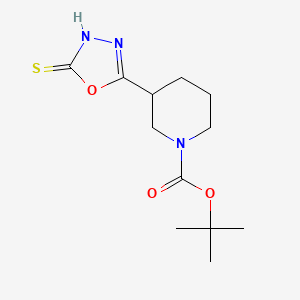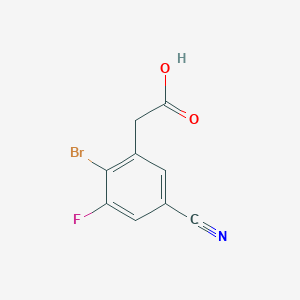![molecular formula C10H11N3O3 B1410928 [3-(2-Azidoethoxy)phenyl]acetic acid CAS No. 42058-77-5](/img/structure/B1410928.png)
[3-(2-Azidoethoxy)phenyl]acetic acid
概要
説明
[3-(2-Azidoethoxy)phenyl]acetic acid: is a versatile chemical compound with the molecular formula C10H11N3O3 It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a phenyl ring and an acetic acid moiety
科学的研究の応用
Chemistry
Organic Synthesis: [3-(2-Azidoethoxy)phenyl]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Click Chemistry: The azido group makes it a valuable reagent in click chemistry for the formation of triazoles.
Biology and Medicine
Drug Discovery: The compound is explored for its potential in developing new pharmaceuticals due to its ability to form bioactive triazole rings.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules for various biological studies.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Azidoethoxy)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(2-bromoethoxy)phenylacetic acid.
Azidation Reaction: The bromo group is then substituted with an azido group using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the presence of the azido group, which can be potentially explosive.
化学反応の分析
Types of Reactions
Substitution Reactions: The azido group in [3-(2-Azidoethoxy)phenyl]acetic acid can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) with Palladium Catalyst (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amino Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
作用機序
The mechanism of action of [3-(2-Azidoethoxy)phenyl]acetic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These triazoles can then interact with various biological targets or materials, imparting specific properties or activities.
類似化合物との比較
Similar Compounds
[3-(2-Bromoethoxy)phenyl]acetic acid: The precursor in the synthesis of [3-(2-Azidoethoxy)phenyl]acetic acid.
[3-(2-Aminoethoxy)phenyl]acetic acid: The reduced form of this compound.
[3-(2-Ethoxy)phenyl]acetic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Uniqueness
The presence of the azido group in this compound makes it particularly unique and valuable for applications in click chemistry and the synthesis of triazole-containing compounds. This functional group provides a versatile handle for various chemical transformations, setting it apart from its analogs.
特性
IUPAC Name |
2-[3-(2-azidoethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-12-4-5-16-9-3-1-2-8(6-9)7-10(14)15/h1-3,6H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFYTGRJASELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN=[N+]=[N-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)
![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)


